Tetrakis(dimethylamino)diboron

Atom Economy Synthetic Efficiency Diboron Reagents

Tetrakis(dimethylamino)diboron [(Me2N)2B–B(NMe2)4] is a diboron(4) compound that serves as a versatile borylating agent in palladium-catalyzed borylation of aryl and heteroaryl halides. It functions as the direct synthetic precursor to both bis-boronic acid (BBA, tetrahydroxydiboron) and bis(pinacolato)diboron (B2pin2).

Molecular Formula C8H24B2N4
Molecular Weight 197.9 g/mol
CAS No. 1630-79-1
Cat. No. B157049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)diboron
CAS1630-79-1
Molecular FormulaC8H24B2N4
Molecular Weight197.9 g/mol
Structural Identifiers
SMILESB(B(N(C)C)N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3
InChIKeyKMCDRSZVZMXKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)diboron CAS 1630-79-1: A Strategic Boron Reagent for Procurement in Palladium-Catalyzed Borylation and Cross-Coupling


Tetrakis(dimethylamino)diboron [(Me2N)2B–B(NMe2)4] is a diboron(4) compound that serves as a versatile borylating agent in palladium-catalyzed borylation of aryl and heteroaryl halides [1]. It functions as the direct synthetic precursor to both bis-boronic acid (BBA, tetrahydroxydiboron) and bis(pinacolato)diboron (B2pin2) [1]. At ambient temperature, it exists as a clear colorless liquid with density 0.926 g/mL at 25 °C and boiling point 55–57 °C at 2.5 mmHg . The compound enables atom-economical access to diverse boronates and trifluoroborates without requiring pre-functionalized diboron reagents, positioning it as a strategic procurement choice when operational simplicity and downstream flexibility are prioritized [1].

Why Generic Substitution Fails: Tetrakis(dimethylamino)diboron vs B2pin2, BBA, and Related Diboron Reagents


Diboron(4) reagents exhibit distinct reactivity profiles, physical forms, and downstream compatibility that preclude simple interchange in synthetic workflows. While bis(pinacolato)diboron (B2pin2) is the dominant reagent for direct borylation to pinacol boronates, tetrakis(dimethylamino)diboron offers fundamentally different synthetic utility: it serves as an atom-economical precursor to multiple boron species rather than delivering a single borylated product [1]. Comparative studies reveal that in palladium-catalyzed borylation, tetrakis(dimethylamino)diboron and bis-boronic acid (BBA) exhibit substrate-dependent yield differences of 10% or greater, with each reagent outperforming the other on specific aryl halide substrates [2]. Additionally, tetrakis(dimethylamino)diboron demonstrates superior thermal stability compared to most related diboron compounds [3], and its liquid physical form (versus solid B2pin2) presents distinct handling and formulation considerations [4]. These documented differences underscore why procurement decisions cannot rely on in-class assumptions without evaluating fit-for-purpose criteria.

Quantitative Comparative Evidence: Tetrakis(dimethylamino)diboron Performance Data vs Alternatives


Atom Economy Advantage: B2(NMe2)4 as Direct Precursor to B2pin2 and BBA

Tetrakis(dimethylamino)diboron is the direct synthetic precursor to both bis(pinacolato)diboron (B2pin2) and bis-boronic acid (BBA, tetrahydroxydiboron), enabling a more atom-economical route to boronate synthesis compared to using pre-formed B2pin2 directly [1]. While B2pin2 requires separate synthesis from B2(NMe2)4 via reaction with pinacol under acidic conditions , direct use of tetrakis(dimethylamino)diboron bypasses this additional synthetic step when flexibility in final boronate identity is desired.

Atom Economy Synthetic Efficiency Diboron Reagents

Substrate-Dependent Yield Differentiation: B2(NMe2)4 vs BBA in Aryl Halide Borylation

In head-to-head palladium-catalyzed borylation of aryl and heteroaryl halides, tetrakis(dimethylamino)diboron and bis-boronic acid (BBA) exhibit substrate-dependent performance divergence [1]. While yields are generally comparable across both platforms, specific substrates show ≥10% yield advantage with one reagent over the other. This complementarity means that neither reagent is universally superior; rather, procurement of both enables optimal yield optimization across diverse substrate scopes [1]. Tetrakis(dimethylamino)diboron also demonstrates greater stability to borylation reaction conditions than BBA, though optimized Pd precatalyst systems are recommended for maximum conversion [2].

Palladium Catalysis Aryl Halide Borylation Yield Comparison

Thermal Stability Differentiation: Tetrakis(dimethylamino)diboron vs Related Diboron Compounds

Tetrakis(dimethylamino)diboron exhibits superior thermal stability compared to most related diboron compounds, as documented in thermal decomposition studies [1]. This enhanced stability profile distinguishes it from structurally analogous diboron(4) reagents and may contribute to extended shelf-life and consistent performance under standard laboratory storage conditions. The compound remains a liquid at room temperature, which can facilitate precise volumetric dispensing in automated synthesis platforms compared to solid diboron reagents [2].

Thermal Stability Storage Diboron(4) Compounds

Asymmetric Conjugate Addition: B2(NMe2)4 Enables High Enantioselectivity in Copper-Catalyzed β-Boration

In copper-catalyzed asymmetric conjugate addition to α,β-unsaturated carbonyl compounds, tetrakis(dimethylamino)diboron delivers potassium β-trifluoroboratoamides with yields up to 92% and enantiomeric ratios up to 98:2 [1]. This performance parallels that achieved with bis-boronic acid (BBA, tetrahydroxydiboron) under similar conditions, establishing both reagents as effective atom-economical boron sources for asymmetric β-boration [1]. The resulting enantioenriched potassium trifluoroboratoamides undergo Suzuki-Miyaura cross-coupling with aryl and heteroaryl chlorides in high yield with complete stereochemical fidelity [2].

Asymmetric Catalysis Copper Catalysis Enantioselective Borylation

Structural and Reactivity Profiling: B–B Bond Length Comparison Across Diboron(4) Reagents

X-ray crystallographic analysis of tetrakis(dimethylamino)diboron (B2(NMe2)4) reveals a B–B bond length of 1.711(6) Å, providing a precise structural benchmark for comparing B–B bond activation energetics across the diboron(4) family [1]. This structural parameter is critical for understanding and predicting reactivity differences with N-heterocyclic carbenes (NHCs) and other Lewis bases. Comparative studies demonstrate that B–B bond activation temperatures vary significantly among diboron(4) reagents: B2eg2 activates at low temperature (−40 to −30 °C), B2neop2 at room temperature, and B2cat2 at elevated temperature [2]. The reactivity hierarchy depends on steric effects of both the NHC and the diboron(4) compound, as well as Lewis-basicity and Lewis-acidity [2].

B–B Bond Length Structural Analysis Reactivity

Optimal Application Scenarios for Tetrakis(dimethylamino)diboron: Where Procurement Delivers Differentiated Value


Medicinal Chemistry: Parallel Synthesis of Diverse Arylboronate Libraries

In medicinal chemistry laboratories requiring rapid access to diverse arylboronate derivatives for Suzuki-Miyaura cross-coupling screening, tetrakis(dimethylamino)diboron enables a streamlined workflow. The reagent permits a single borylation step followed by in situ or subsequent diol exchange to generate multiple boronate esters (pinacol, neopentyl glycol, catechol, etc.) from a common borylated intermediate. This contrasts with direct B2pin2 borylation, which commits the product to pinacol boronate identity. The documented 10 mmol scale performance with no yield loss [1] supports both discovery (milligram to gram) and early development (decagram) applications.

Process Chemistry: Atom-Economical Synthesis of Boronic Acids and Trifluoroborates

For process chemists developing scalable routes to boronic acids and potassium trifluoroborates, tetrakis(dimethylamino)diboron offers an atom-economical alternative to traditional organometallic approaches. The method tolerates a wide range of functional groups and can be executed using the less expensive Pd(OAc)₂ with XPhos ligand, providing the 4-fluorophenyltrifluoroborate in 87% yield [1]. The reagent's greater stability to borylation reaction conditions compared to BBA [2] may translate to more robust and reproducible process performance across manufacturing campaigns.

Asymmetric Synthesis: Copper-Catalyzed Enantioselective β-Boration for Chiral Building Blocks

Research groups engaged in asymmetric catalysis and chiral building block synthesis can employ tetrakis(dimethylamino)diboron in copper-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds, achieving up to 92% yield and 98:2 enantiomeric ratio [1]. The resulting enantioenriched potassium β-trifluoroboratoamides undergo stereospecific Suzuki-Miyaura cross-coupling with complete stereochemical fidelity, enabling the construction of complex chiral architectures with defined stereocenters. Procurement of B2(NMe2)4 supports this validated asymmetric methodology without requiring specialized or custom boron reagents.

Reagent Manufacturing: In-House Synthesis of Specialty Diboron Esters

Organizations that manufacture or consume multiple diboron(4) esters (B2pin2, B2neop2, B2eg2, B2cat2) may benefit from procuring tetrakis(dimethylamino)diboron as a common precursor rather than maintaining inventory of each individual ester. Reaction of B2(NMe2)4 with the appropriate diol (pinacol, neopentyl glycol, ethylene glycol, catechol) under acidic conditions yields the corresponding diboron(4) ester [1]. This just-in-time synthesis approach reduces working capital tied up in multiple specialty reagents while ensuring fresh material for time-sensitive applications. The liquid physical form of B2(NMe2)4 facilitates precise dispensing in automated formulation systems [2].

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